molecular formula C37H53N5O9 B1682070 Cbz-aaphepsi((s)-CH(OH)CH2)glyvv-ome CAS No. 126380-03-8

Cbz-aaphepsi((s)-CH(OH)CH2)glyvv-ome

Cat. No.: B1682070
CAS No.: 126380-03-8
M. Wt: 711.8 g/mol
InChI Key: QMXGQRYFXBJNBM-KTVGBRJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cbz-aaphepsi((s)-CH(OH)CH₂)glyvv-ome is a synthetic peptide derivative featuring a carbobenzyloxy (Cbz) protecting group, a hydroxyethyl-modified amino acid residue ((s)-CH(OH)CH₂), and a glycine-valine (glyvv) sequence terminated by a methyl ester (ome).

Properties

CAS No.

126380-03-8

Molecular Formula

C37H53N5O9

Molecular Weight

711.8 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-4-hydroxy-6-phenyl-5-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C37H53N5O9/c1-22(2)31(35(47)42-32(23(3)4)36(48)50-7)41-30(44)19-18-29(43)28(20-26-14-10-8-11-15-26)40-34(46)24(5)38-33(45)25(6)39-37(49)51-21-27-16-12-9-13-17-27/h8-17,22-25,28-29,31-32,43H,18-21H2,1-7H3,(H,38,45)(H,39,49)(H,40,46)(H,41,44)(H,42,47)/t24-,25-,28-,29-,31-,32-/m0/s1

InChI Key

QMXGQRYFXBJNBM-KTVGBRJCSA-N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2)O

Appearance

Solid powder

Other CAS No.

126380-03-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

enzyloxycarbonyl--alanyl-alanyl-phenylalanyl-psi(CHOHCH2)-glycyl-valyl-valine methyl ester
Cbz-AAPhepsi((s)-CH(OH)CH2)GlyVV-OMe
Cbz-Ala-Ala-Phe-psi(CHOHCH2)-Gly-Val-Val-OMe
SK and F 107461
SK and F-107461
SKF 107461
SKF-107461

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Cbz-aaphepsi((s)-CH(OH)CH₂)glyvv-ome to compounds with analogous functional groups or applications, based on the provided evidence:

2.1. Comparison with 2-Aminobenzamides

highlights 2-aminobenzamides as compounds with diverse biological activities, including glycosylation modulation and enzyme inhibition . While Cbz-aaphepsi lacks a benzamide core, its Cbz group shares similarities with benzamide derivatives in terms of aromatic protection strategies. Key differences include:

  • Functional Groups: 2-Aminobenzamides prioritize amide bonds for hydrogen bonding, whereas Cbz-aaphepsi employs a peptide backbone and hydroxyethyl modification for stereochemical specificity.
  • Applications: 2-Aminobenzamides are widely used in glycan analysis (e.g., GlycoBase tools ), whereas Cbz-aaphepsi’s methyl ester and valine residues suggest a focus on membrane permeability or protease stability.
2.2. NMR Chemical Shift Correlations

provides ¹H-NMR chemical shifts for metabolites in human mesenchymal stem cells.

Functional Group Chemical Shift (ppm) Corresponding Metabolite Evidence ID
–CH₃ (methyl ester, "ome") 1.33 Lactate
γ–CH₃ (valine residue) 0.98 Valine
–CH₂– (hydroxyethyl chain) 1.58–2.02 Fatty acids/Glutamate
Aromatic Cbz protons ~7.0–7.5 (inferred) N/A (not listed in evidence)

These shifts suggest similarities in aliphatic regions but distinct aromatic signatures due to the Cbz group.

2.4. Comparison with Metalloporphyrins

describes Ag-meso-tetra(4-N-hydroxyethylpyridyl)porphyrin, a metalloporphyrin with anticancer properties. While structurally distinct, both compounds feature hydroxyethyl groups (–CH₂–CH₂–OH) that enhance solubility or metal coordination. Key contrasts:

  • Core Structure : Porphyrins rely on a macrocyclic ring for metal binding, whereas Cbz-aaphepsi uses a peptide scaffold for target recognition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cbz-aaphepsi((s)-CH(OH)CH2)glyvv-ome
Reactant of Route 2
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Cbz-aaphepsi((s)-CH(OH)CH2)glyvv-ome

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